molecular formula C10H8O5 B2390474 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid CAS No. 2243506-89-8

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid

Cat. No.: B2390474
CAS No.: 2243506-89-8
M. Wt: 208.169
InChI Key: KSPRPEOSTOJENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, affecting DNA replication and transcription .

Comparison with Similar Compounds

  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Maleimidohexanoic acid
  • Oxolinic acid

Comparison: Compared to similar compounds, 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is unique due to its specific structural features and the range of biological activities it exhibits. While other compounds may share some properties, the combination of its chemical reactivity and biological effects makes it particularly valuable for research and industrial applications .

Properties

IUPAC Name

2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRPEOSTOJENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.